5-(Trifluoromethyl)thiophene-3-carboxylic acid

Description

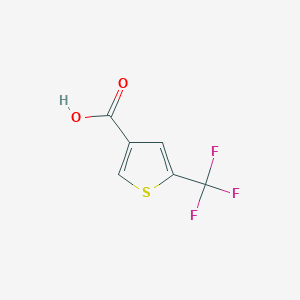

5-(Trifluoromethyl)thiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with a carboxylic acid group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position. Its structural uniqueness lies in the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and binding affinity in biological systems.

Properties

IUPAC Name |

5-(trifluoromethyl)thiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O2S/c7-6(8,9)4-1-3(2-12-4)5(10)11/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSPHKDGEXJFMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701246034 | |

| Record name | 5-(Trifluoromethyl)-3-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260671-29-1 | |

| Record name | 5-(Trifluoromethyl)-3-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260671-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Trifluoromethyl)-3-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701246034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)thiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)thiophene-3-carboxylic acid can be achieved through several methods. . This method generates 3-hydroxy-2-thiophene carboxylic derivatives, which can be further modified to introduce the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions using readily available starting materials. The process typically includes steps such as lithiation, followed by treatment with fluorinating agents like N-fluorodibenzenesulfonimide . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 5-(trifluoromethyl)thiophene-3-carboxylic acid exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics .

Anti-inflammatory Agents

The compound has been investigated for its anti-inflammatory effects. In vitro studies showed that it inhibits pro-inflammatory cytokine production, making it a candidate for treating inflammatory diseases .

Case Study: Synthesis of Derivatives

A series of derivatives based on this compound were synthesized and tested for their biological activity. The derivatives showed enhanced potency against specific cancer cell lines, indicating the compound's potential in cancer therapy .

Agrochemicals

Pesticide Development

The trifluoromethyl group significantly enhances the bioactivity of thiophene derivatives, making them suitable for use as pesticides. Research has shown that these compounds can effectively target pests while minimizing environmental impact .

Herbicides

Studies have explored the use of this compound as a scaffold for developing novel herbicides. Its unique structure allows for selective inhibition of plant growth regulators, providing an avenue for creating more effective herbicides with reduced toxicity to non-target species .

Materials Science

Polymer Chemistry

The compound is utilized in synthesizing polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices has been shown to improve mechanical properties and expand the application range of these materials in various industries, including electronics and packaging .

Fluorescent Materials

Recent research has focused on using this compound in the development of fluorescent materials. Its unique electronic properties allow it to be used in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against multiple bacterial strains |

| Anti-inflammatory agents | Inhibits pro-inflammatory cytokines | |

| Agrochemicals | Pesticides | Targeted pest control with lower environmental impact |

| Herbicides | Selective inhibition of plant growth regulators | |

| Materials Science | Polymer synthesis | Enhanced thermal stability and mechanical properties |

| Fluorescent materials | Potential use in OLEDs and optoelectronic devices |

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property makes it a valuable tool in drug design and development, as it can modulate the activity of enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

(a) Positional Isomers

- 5-(Trifluoromethyl)thiophene-2-carboxylic acid: Shifting the carboxylic acid group to the 2-position (compound 5 in ) results in significantly higher inhibitory potency (IC₅₀ < 0.1 μM) against GSNOR compared to the 3-carboxylic acid analog (IC₅₀ < 1 μM). This highlights the critical role of substituent positioning in target binding .

(b) Functional Group Modifications

- 5-(Difluoromethyl)thiophene-3-carboxylic acid (MW 190.16): Replacing -CF₃ with -CHF₂ reduces electron-withdrawing effects, which may alter reactivity and metabolic stability .

(c) Amino and Phenyl Derivatives

- 2-Amino-5-phenylthiophene-3-carboxylic acid (MW 233.28): The amino group at the 2-position enhances hydrogen-bonding capacity, which could improve interactions with enzymatic active sites .

Commercial and Research Availability

- 5-(Trifluoromethyl)thiophene-3-carboxylic acid: Limited commercial availability, with derivatives like 4-phenyl analogs (PI Chemicals) being more accessible for drug discovery .

- 5-(Difluoromethyl)thiophene-3-carboxylic acid : Offered by BLD Pharm in milligram quantities .

Biological Activity

5-(Trifluoromethyl)thiophene-3-carboxylic acid is a notable compound within the thiophene family, recognized for its diverse biological activities. This article delves into its biological significance, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a trifluoromethyl group and a carboxylic acid functional group. The trifluoromethyl moiety enhances the compound's stability and lipophilicity, making it a valuable candidate for various biological applications.

The compound has been studied for its interactions with several biological targets:

- D-Amino Acid Oxidase (DAO) Inhibition : Research indicates that thiophene-3-carboxylic acids, including this compound, act as potent inhibitors of DAO, an enzyme implicated in schizophrenia and other neurological disorders. Structure-activity relationship (SAR) studies suggest that small substituents on the thiophene ring enhance inhibitory potency, with the trifluoromethyl group contributing to its effectiveness .

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. Its structural characteristics allow it to disrupt bacterial cell walls or interfere with metabolic processes, although specific mechanisms remain under investigation .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation. This is particularly relevant in the context of drug discovery for cancer therapeutics .

Table 1: Summary of Biological Activities

Case Study: DAO Inhibition

A detailed study evaluated the structure-activity relationship of various thiophene derivatives, revealing that this compound exhibited significant inhibition against DAO with an IC50 value comparable to established inhibitors. The study highlighted the importance of the trifluoromethyl group in enhancing binding affinity and specificity towards the enzyme .

Applications in Medicinal Chemistry

This compound serves as an essential building block in the synthesis of pharmaceuticals. Its unique properties allow it to be used in:

Q & A

Q. What are the standard spectroscopic characterization techniques for confirming the structure of 5-(Trifluoromethyl)thiophene-3-carboxylic acid?

To confirm the structure, researchers should employ a combination of:

- NMR Spectroscopy : and NMR to identify trifluoromethyl (-CF) and thiophene ring signals. For example, shifts for CF typically appear at ~120–125 ppm, while carboxylic acid carbons resonate near 165–170 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to verify molecular weight and fragmentation patterns (e.g., [M+H] peaks) .

- Infrared Spectroscopy (IR) : Confirm the presence of carboxylic acid (-COOH) via O-H stretching (~2500–3000 cm) and C=O stretching (~1700 cm) .

Q. What experimental precautions are necessary to ensure the stability of this compound during synthesis?

- Moisture Control : Store reagents in anhydrous conditions under inert gas (e.g., N) to prevent hydrolysis of the CF group .

- Temperature Regulation : Avoid excessive heat during carboxylation steps, as trifluoromethyl groups can decompose above 150°C .

- pH Management : Maintain mildly acidic conditions (pH 4–6) to stabilize the carboxylic acid moiety and prevent decarboxylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies may arise due to:

- Structural Isomerism : Verify regiochemistry (e.g., 3- vs. 2-carboxylic acid substitution) using X-ray crystallography or NOESY NMR .

- Purity Assessment : Use HPLC with UV/Vis or MS detection to rule out impurities (e.g., unreacted intermediates) that may skew bioactivity results .

- Assay Variability : Standardize cell-based assays by controlling parameters like incubation time, solvent (e.g., DMSO concentration ≤0.1%), and positive controls .

Q. What strategies optimize the coupling efficiency of the trifluoromethyl group in thiophene-3-carboxylic acid derivatives?

- Catalyst Selection : Use Pd/Cu-mediated cross-coupling (e.g., Suzuki-Miyaura) for C-C bond formation between CF-aryl and thiophene rings .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, improving reaction yields by 15–20% .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >90% yield for CF incorporation .

Methodological Guidelines

- Synthetic Scalability : For gram-scale synthesis, prioritize stepwise purification (e.g., column chromatography followed by recrystallization) to minimize yield loss .

- Biological Testing : Pre-screen derivatives using molecular docking to prioritize compounds with high binding affinity to target proteins (e.g., bacterial RNA polymerase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.